![molecular formula C11H26O6P2 B14393415 Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] CAS No. 87813-18-1](/img/structure/B14393415.png)
Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] is a chemical compound that belongs to the class of phosphinic acids Phosphinic acids are characterized by the presence of a phosphorus atom bonded to two oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] typically involves the reaction of appropriate phosphinic acid derivatives with suitable reagents. One common method involves the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with electrophiles . Another approach includes the use of copper-catalyzed P-arylation of organophosphorus compounds containing P-H bonds .
Industrial Production Methods
Industrial production of methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] may involve large-scale reactions using optimized conditions for high yield and purity. Techniques such as microwave-assisted alkylation and the use of ionic liquids as catalysts have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphinic acids.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, lithium hexamethyldisilazide (LHMDS) for deprotonation, and copper catalysts for P-arylation . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various phosphinic acid derivatives, phosphine oxides, and substituted phosphinates .
Scientific Research Applications
Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Medicine: Phosphinic acid derivatives are explored for their antibacterial and antiviral properties.
Industry: The compound is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] involves its interaction with molecular targets such as enzymes and receptors. The compound can mimic the structure of natural substrates, thereby inhibiting enzyme activity or modulating receptor function . This bioisosteric property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] include:
Phosphonates: Compounds with a phosphorus-carbon bond.
Phosphates: Compounds with a phosphorus-
Properties
CAS No. |
87813-18-1 |
|---|---|
Molecular Formula |
C11H26O6P2 |
Molecular Weight |
316.27 g/mol |
IUPAC Name |
[hydroxy(3-hydroxypentan-3-yl)phosphoryl]methyl-(3-hydroxypentan-3-yl)phosphinic acid |
InChI |
InChI=1S/C11H26O6P2/c1-5-10(12,6-2)18(14,15)9-19(16,17)11(13,7-3)8-4/h12-13H,5-9H2,1-4H3,(H,14,15)(H,16,17) |
InChI Key |
NPVAAZOHRBAQML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(O)P(=O)(CP(=O)(C(CC)(CC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14393338.png)
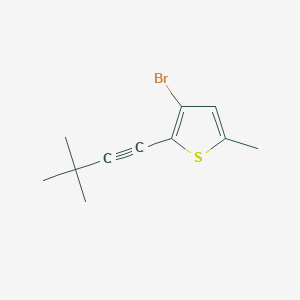

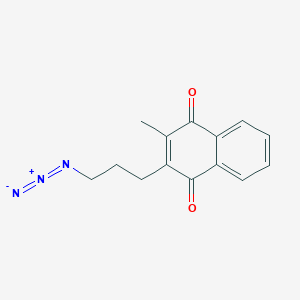
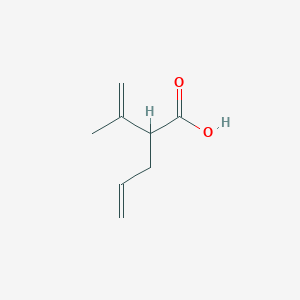
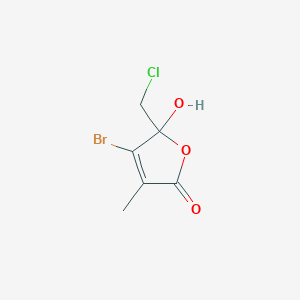
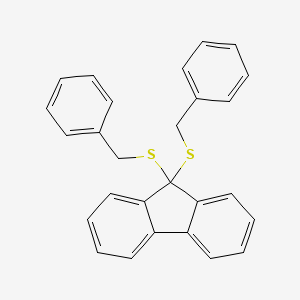
![3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one](/img/structure/B14393381.png)
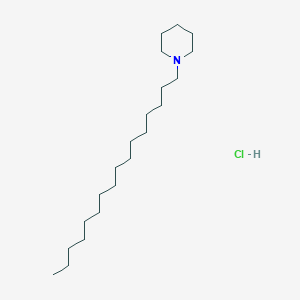
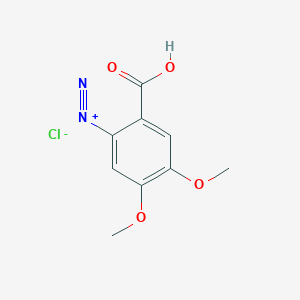
![(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane](/img/structure/B14393396.png)
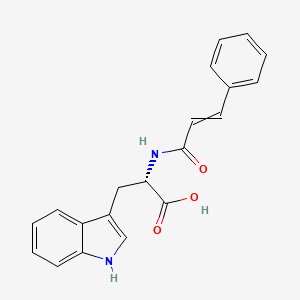
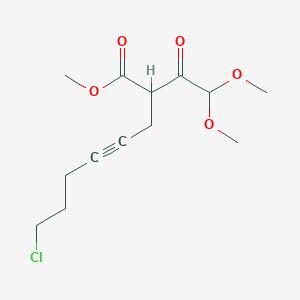
![3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol](/img/structure/B14393409.png)
